molecular formula C18H18N4O3 B11296421 5-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11296421
M. Wt: 338.4 g/mol
InChI Key: RAZOJAMCOMGHRL-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a pyrido[2,3-d]pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-methoxyphenyl halide reacts with the pyrido[2,3-d]pyrimidinone core.

    Attachment of the Morpholine Group: The morpholine moiety can be introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrido[2,3-d]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions could target the pyrido[2,3-d]pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydropyrimidinone derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or anti-microbial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological target. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-(morpholin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    5-(4-Hydroxyphenyl)-2-(morpholin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.

Uniqueness

The presence of the 4-methoxyphenyl group in 5-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-morpholin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N4O3/c1-24-13-4-2-12(3-5-13)14-6-7-19-16-15(14)17(23)21-18(20-16)22-8-10-25-11-9-22/h2-7H,8-11H2,1H3,(H,19,20,21,23)

InChI Key

RAZOJAMCOMGHRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCOCC4

Origin of Product

United States

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